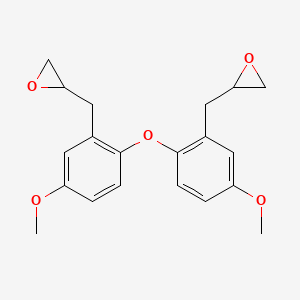
2-cyclohexyl-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-N-hydroxyacetimidamide is an organic compound that belongs to the class of amidoximes. Amidoximes are known for their versatile applications in various fields, including medicinal chemistry and coordination chemistry. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a hydroxy group attached to the imidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-N'-hydroxyethanimidamide can be achieved through a one-pot approach involving the reaction of cyclohexylamine with hydroxylamine hydrochloride and an appropriate aldehyde or ketone. The reaction is typically carried out under mild conditions using a dehydrating agent such as phosphorus trichloride or iodine in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexyl-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted amidoximes or imidamides.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-N-hydroxyacetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocycles such as oxadiazoles and triazoles.
Biology: Investigated for its potential as a prodrug to enhance cell permeability and oral bioavailability.
Industry: Utilized in the development of metal ion chelating ligands for coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-N'-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The hydroxy group plays a crucial role in forming hydrogen bonds with the enzyme, enhancing its inhibitory effect. The cyclohexyl group provides hydrophobic interactions that stabilize the compound-enzyme complex.
Comparación Con Compuestos Similares
2-Hydroxyacetimidamide: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
N-Hydroxyacetimidamide: Similar structure but without the cyclohexyl group, leading to different chemical properties and reactivity.
Uniqueness: 2-Cyclohexyl-N-hydroxyacetimidamide is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and stability. This structural feature makes it more effective in applications requiring strong hydrophobic interactions, such as enzyme inhibition and coordination chemistry.
Propiedades
IUPAC Name |
2-cyclohexyl-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h7,11H,1-6H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKKVXCFFKISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Bis(4-chlorophenyl)methylidene]piperidine](/img/structure/B8549967.png)

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-prolyl-L-proline](/img/structure/B8549985.png)







![tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate](/img/structure/B8550040.png)


![isobutyl 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B8550056.png)
